molecular formula C13H23NO5 B3114871 Methyl(S)-3-Boc-2,2-dimethyloxazolidine-4-acetate CAS No. 205491-14-1

Methyl(S)-3-Boc-2,2-dimethyloxazolidine-4-acetate

Cat. No. B3114871
CAS RN: 205491-14-1
M. Wt: 273.33 g/mol
InChI Key: WFOPTBMQSIGXEZ-VIFPVBQESA-N
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Description

Chemical compounds are typically described by their molecular formula, structure, and other physical properties such as melting point, boiling point, solubility, etc. They may also be described by their uses or roles in biological systems if applicable .


Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The efficiency, yield, and environmental impact of the synthesis process are often important considerations .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that a compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its phase at room temperature, melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound exerts its effect at the molecular level. This often involves interactions with proteins or other biomolecules .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include its acute toxicity (e.g., LD50), potential for causing cancer (carcinogenicity), ability to cause genetic mutations (mutagenicity), and potential for causing birth defects (teratogenicity) .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential uses, the need for improved synthesis methods, or the need for a better understanding of its behavior under certain conditions .

properties

IUPAC Name

tert-butyl (4S)-4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9(7-10(15)17-6)8-18-13(14,4)5/h9H,7-8H2,1-6H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOPTBMQSIGXEZ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CC(=O)OC)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)CC(=O)OC)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-3-Boc-2,2-dimethyloxazolidine-4-acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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